Azanidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62973-76-6 |
|---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+ |
InChI Key |
LHIALLMPKJMSIQ-NSCUHMNNSA-N |
SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Appearance |
Solid powder |
melting_point |
233.5 °C |
Other CAS No. |
62973-76-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azanidazole Triclose |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies of Azanidazole
Established Synthetic Pathways for Azanidazole and its Core Structure
Stereoselective Olefination Approaches in this compound Synthesis
The formation of the carbon-carbon double bond connecting the imidazole (B134444) and pyrimidine (B1678525) rings is a critical step in the synthesis of this compound. The "(E)" designation in its chemical name signifies that the substituents are on opposite sides of the double bond (a trans configuration). Achieving this specific stereochemistry requires a stereoselective olefination method. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes with well-defined stereochemistry, making it a prime candidate for this transformation. libretexts.org
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, such as an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The reaction's key advantage is that the double bond forms precisely where the carbonyl group was, preventing the formation of isomeric mixtures that can arise from other methods like alcohol dehydration. libretexts.org
The likely synthetic strategy for this compound using this protocol would involve two key fragments:
A phosphonium (B103445) ylide derived from 1-methyl-2-(halomethyl)-5-nitro-1H-imidazole.
2-Aminopyrimidine-4-carbaldehyde as the carbonyl-containing component.
The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde. This initial step forms either a charge-separated intermediate known as a betaine (B1666868) or directly forms a four-membered ring called an oxaphosphetane through a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org This oxaphosphetane intermediate is unstable and rapidly decomposes, breaking down to form the desired alkene and a highly stable phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. The formation of this very stable phosphorus-oxygen double bond is the thermodynamic driving force for the reaction. organic-chemistry.org
The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Ylides with groups that can stabilize the negative charge on the carbon (e.g., through resonance, like a phenyl or carbonyl group) are known as "stabilized ylides." These stabilized ylides are less reactive and allow for equilibration of intermediates, leading predominantly to the thermodynamically more stable (E)-alkene. organic-chemistry.org In the case of this compound synthesis, the nitroimidazole ring would stabilize the adjacent carbanion in the ylide, thus favoring the formation of the required (E)-isomer.
| Reactant Type | Specific Compound | Role in Reaction |
|---|---|---|
| Phosphorus Ylide (Wittig Reagent) | (1-methyl-5-nitro-1H-imidazol-2-yl)methyl)triphenylphosphonium ylide | Provides the nitroimidazole ring and one carbon of the vinyl linker. Acts as the nucleophile. |
| Carbonyl Compound | 2-Aminopyrimidine-4-carbaldehyde | Provides the pyrimidine ring and the other carbon of the vinyl linker. Acts as the electrophile. |
| Product | This compound | Target (E)-alkene. |
| Byproduct | Triphenylphosphine oxide | Stable byproduct driving the reaction forward. |
Synthesis of this compound Analogues and Related Nitroimidazole Derivatives
The derivatization of existing drug molecules is a common strategy in medicinal chemistry to develop new compounds with improved properties. The 5-nitroimidazole scaffold is a versatile pharmacophore that has been subjected to numerous modifications to create a wide array of analogues. isca.me These efforts often involve altering the heterocyclic components or modifying the functional groups attached to the core structure.
Utilization of Heterocyclic Building Blocks (e.g., Pyrimidine, Imidazole)
A primary strategy for creating analogues is to vary the heterocyclic building blocks used in the synthesis. By starting with different substituted imidazoles or pyrimidines, a diverse library of compounds can be generated. For instance, chemists can synthesize analogues by:
Replacing the 2-aminopyrimidine (B69317) ring entirely with other heterocyclic systems, such as different classes of pyrimidines, pyridines, or triazoles. isca.menih.govresearchgate.net
Modifying the imidazole core itself, for example by changing the position of the nitro group (e.g., 2-nitro or 4-nitroimidazoles) or the substituent at the N1 position. nih.gov
| Core Structure | Heterocyclic Building Block | Potential Resulting Analogue Class |
|---|---|---|
| Nitroimidazole | Substituted Pyrimidines | This compound analogues with modified pyrimidine rings. |
| Nitroimidazole | Pyridines | Pyridine-containing nitroimidazole analogues. nih.gov |
| Nitroimidazole | Triazoles | Triazole-nitroimidazole hybrid molecules. isca.me |
| Substituted Imidazoles | Pyrimidines | Analogues with modified imidazole cores. |
Strategic Functional Group Modifications for Derivatization
Another key derivatization strategy involves the chemical modification of existing functional groups on the parent molecule or its precursors. reachemchemicals.com The functional groups on a molecule dictate its chemical reactivity and interactions with biological targets. reachemchemicals.comresearchgate.net For many nitroimidazole drugs like metronidazole (B1676534), which contain hydroxyl (-OH) groups, this functionality provides a convenient handle for further chemical transformations, allowing for the synthesis of hybrid molecules. isca.me
Strategic modifications can include:
Substitution: Replacing atoms or groups, such as the amine group on the pyrimidine ring of this compound.
Interconversion: Converting one functional group into another, for example, esterification or etherification of a hydroxyl group on an analogue. isca.mereachemchemicals.com
Addition: Attaching new functional groups to the heterocyclic rings to alter properties like solubility or target binding. researchgate.net
Research has shown that substitutions, particularly at the 2-position of the imidazole ring, can significantly influence the biological activity of 5-nitroimidazole compounds. humanjournals.com
| Original Functional Group | Type of Modification | Example of New Functional Group |
|---|---|---|
| Hydroxyl (-OH) | Esterification | Ester (-O-C=O) |
| Hydroxyl (-OH) | Etherification | Ether (-O-R) |
| Amine (-NH2) | Acylation | Amide (-NH-C=O) |
| Amine (-NH2) | Alkylation | Substituted Amine (-NHR, -NR2) |
Advanced Synthetic Techniques in this compound Chemistry
Modern organic synthesis continually seeks to improve efficiency, reduce waste, and discover novel reaction pathways. In the context of this compound and its analogues, advanced techniques focus on optimizing existing methods and developing new catalytic systems. One area of development is the catalytic Wittig reaction, which aims to use a catalytic amount of a phosphine reagent that is regenerated in situ. This approach reduces the large amount of phosphine oxide waste generated in traditional Wittig reactions, making the process more environmentally friendly and cost-effective. organic-chemistry.org
Furthermore, significant improvements can be made by optimizing reaction conditions. Studies on the alkylation of nitroimidazoles have shown that the choice of solvent (e.g., acetonitrile (B52724) vs. DMF), base (e.g., K2CO3), and temperature can dramatically affect the reaction time, yield, and regioselectivity of the final product. Such systematic optimization is a hallmark of advanced synthetic chemistry, leading to more robust and scalable routes for complex molecules like this compound.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic rate enhancements and higher product yields compared to conventional heating. rsc.orgniscpr.res.in This technique has been successfully applied to the synthesis of various imidazole and nitroimidazole derivatives.
Research into the microwave-assisted synthesis of bioactive 2-nitroimidazoles has demonstrated the efficiency of this method. nih.gov For instance, a greener, solvent-free synthesis of Azomycin (2-nitroimidazole) was developed using potter's clay and sodium nitrite (B80452) under microwave irradiation. nih.gov Another example is the eco-friendly and economical microwave-assisted synthesis of Benznidazole (B1666585), where N-benzyl-2-hydroxyacetamide was treated with 2-nitro-1H-imidazole. nih.gov
Further studies have explored the synthesis of 5(6)-nitro-1H-benzimidazoles, which share the nitro-heterocycle feature with this compound. A comparison between classical and microwave-assisted methods for synthesizing these compounds revealed a significant reduction in reaction time and an improvement in yields under microwave conditions. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5(6)-nitro-1H-benzimidazole Derivatives
| Compound | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
|---|---|---|---|---|
| 3a | 8 | 65 | 10 | 85 |
| 3b | 8 | 62 | 10 | 82 |
| 3c | 10 | 58 | 12 | 79 |
| 3d | 10 | 55 | 12 | 75 |
Data sourced from a study on the synthesis of 5(6)-nitro-1H-benzimidazoles. researchgate.net
The derivatization of related nitroaromatic compounds has also been effectively achieved using microwave assistance. A sensitive method for detecting nitrofuran metabolites involved a derivatization step using 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) which was completed within 20 minutes under microwave heating. rsc.org This highlights the potential of microwave technology for the rapid chemical modification of nitro-containing compounds.
Ultrasound-Assisted Synthetic Methodologies
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. nih.govrsc.org This process creates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. rsc.org While specific applications to this compound synthesis are not documented, the utility of ultrasound in constructing related heterocyclic frameworks is well-established.
Studies have reported the ultrasound-assisted synthesis of various heterocyclic compounds, including 1,2-disubstituted benzimidazoles, demonstrating that this method can produce compounds in acceptable yields. nih.gov The technique is recognized as an eco-friendly technology in green chemistry. rsc.org For example, the synthesis of 1,5-disubstituted tetrazoles via Ugi-azide reactions was successfully performed using ultrasound irradiation as an alternative energy source, often at ambient temperature and with reduced reaction times. mdpi.com
Ultrasound has also been employed in the one-pot, three-component synthesis of novel isoxazolines, showcasing its efficiency in facilitating complex multi-step reactions in an environmentally friendly aqueous medium. nih.gov The key advantages observed were good to excellent yields and significantly shorter reaction times compared to silent (non-sonicated) conditions. nih.govmdpi.com
Although direct ultrasound-assisted synthesis of the nitroimidazole core is not extensively reported, the technology has been applied to the extraction and analysis of nitroimidazole antibiotics from water samples, indicating its compatibility with this class of compounds. rsc.org An ultrasonic-hydrothermal hybrid approach was used to synthesize bimetallic oxides for the electrochemical detection of nitroimidazole antibiotics like metronidazole, where the ultrasound pretreatment played a crucial role in the material's final properties. nih.gov This suggests that sonochemistry could be a viable tool for synthesizing or modifying the precursors required for this compound.
Table 2: Comparison of Reaction Times for Ultrasound-Assisted Synthesis of Tetrahydropyrazolopyridines
| Product | Silent Conditions (Time, min) | Ultrasound Conditions (Time, min) | Yield (%) |
|---|---|---|---|
| 4a | 30 | 15 | 92 |
| 4b | 45 | 15 | 94 |
| 4c | 60 | 15 | 95 |
| 4d | 90 | 30 | 90 |
Data adapted from a study on the catalyst-free, four-component procedure in water under ultrasonic irradiation. mdpi.com
Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |
| Azomycin |
| Benznidazole |
| N-benzyl-2-hydroxyacetamide |
| 2-nitro-1H-imidazole |
| 5(6)-nitro-1H-benzimidazoles |
| 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) |
| Metronidazole |
| Sodium nitrite |
| Potter's clay |
Structure Activity Relationship Sar Studies of Azanidazole
Core Structural Features and Their Impact on Biological Activity
The biological activity of Azanidazole is intrinsically linked to its unique molecular architecture. The key to its efficacy lies in the synergistic interplay of its constituent parts: the pyrimidine (B1678525) ring, the vinyl linker, and the 1-methyl-5-nitroimidazole (B135252) moiety.
Role of the Pyrimidine-Vinyl-Nitroimidazole Moiety in Activity
The defining feature of this compound is its pyrimidine-vinyl-nitroimidazole scaffold. The 5-nitroimidazole group is the cornerstone of its antiprotozoal action. The nitro group is crucial for the mechanism of action, which involves reductive activation within anaerobic or microaerophilic pathogens to form cytotoxic nitroso and hydroxylamine (B1172632) derivatives that damage cellular macromolecules, including DNA. humanjournals.com The position of the nitro group at C5 of the imidazole (B134444) ring is a critical determinant of its activity against anaerobic bacteria and protozoa. nih.govnasa.gov
The vinyl linker connecting the pyrimidine and nitroimidazole rings is not merely a spacer but an active contributor to the molecule's biological profile. This conjugated system can influence the electronic properties of the entire molecule, potentially affecting the ease of reduction of the nitro group, a key step in its activation. nih.gov Studies on other vinyl-substituted nitroimidazoles have highlighted the importance of this linker for antimicrobial activity. nih.gov
Influence of Substituent Position and Chemical Nature on Biological Response
The biological response of this compound and its analogs is highly sensitive to the position and chemical nature of substituents on its core structure.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of nitroimidazoles, lipophilicity can affect the compound's ability to penetrate the cell membranes of pathogens.
For instance, in a series of antitubercular nitroimidazoles, the presence of a lipophilic side chain was found to be crucial for aerobic activity in 4-nitroimidazoles but decreased anaerobic activity in the 5-nitro series. nih.gov This highlights the nuanced role of lipophilicity. While a certain degree of lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to poor solubility and non-specific binding.
Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can significantly impact the reduction potential of the nitro group. Electron-withdrawing groups can facilitate the reduction of the nitro group, enhancing the formation of cytotoxic radicals and thereby increasing efficacy. Conversely, electron-donating groups may hinder this process.
Comparative Structure-Activity Analysis with Other Nitroimidazole Derivatives
To better understand the SAR of this compound, it is instructive to compare it with other well-known nitroimidazole derivatives like metronidazole (B1676534) and tinidazole (B1682380).
Elucidation of Structural Distinctions and Corresponding Mechanistic Implications
Metronidazole and tinidazole are both 5-nitroimidazole derivatives with different substituents at the N-1 position of the imidazole ring. Metronidazole has a 2-hydroxyethyl group, while tinidazole possesses an ethylsulfonyl-ethyl group. These structural differences lead to variations in their pharmacokinetic and pharmacodynamic properties.
The pyrimidine-vinyl moiety in this compound represents a significant structural departure from the side chains of metronidazole and tinidazole. This extended, conjugated system in this compound likely influences its electronic properties and interactions with the target site differently. While the fundamental mechanism of action via reductive activation of the nitro group is conserved among these compounds, the specific nature of the side chain can modulate the efficiency of this process and the spectrum of activity.
Studies on various 5-nitroimidazole derivatives have shown that modifications to the side chain at the N-1 position can dramatically alter their efficacy, particularly against resistant strains of pathogens. nih.gov For example, increasing the conjugation of the side chain has been shown to lead to highly active compounds. nih.gov This observation supports the hypothesis that the pyrimidine-vinyl system in this compound is a key contributor to its biological activity.
To illustrate the impact of side-chain modifications on the activity of 5-nitroimidazoles, the following table presents hypothetical data based on general SAR principles observed in related compounds.
| Compound | N-1 Substituent | Relative Activity (Hypothetical) | Key Feature |
|---|---|---|---|
| Metronidazole | -(CH2)2OH | 1.0 | Short, polar side chain |
| Tinidazole | -(CH2)2SO2CH2CH3 | 1.5 | Longer, more lipophilic side chain |
| This compound Analog 1 | -CH=CH-Phenyl | 2.0 | Extended conjugation, aromatic ring |
| This compound | -CH=CH-Pyrimidin-2-yl-amine | 2.5 | Extended conjugation, heteroaromatic ring with H-bond donor/acceptor |
Computational Approaches in this compound SAR Elucidation
Computational chemistry offers powerful tools to investigate the SAR of drug molecules like this compound at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the key structural features driving biological activity.
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netresearchgate.net For nitroimidazoles, QSAR models can be developed to predict their antiprotozoal activity based on various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and lipophilicity. researchgate.net These models can help in identifying the most influential structural features and in designing new analogs with potentially enhanced activity.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of their biological target, which is often an enzyme involved in the reductive activation process, such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). nih.gov By understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug molecule and the protein, researchers can make informed decisions about which parts of the molecule to modify to improve binding affinity and, consequently, biological activity.
For example, a computational study on nitroimidazole derivatives could reveal that the amino group on the pyrimidine ring of this compound forms a crucial hydrogen bond with a specific amino acid residue in the target enzyme's active site. This would suggest that modifications at this position should be carefully considered to maintain or enhance this interaction.
The following table presents a hypothetical summary of computational data for this compound and related compounds, illustrating how these methods can be used to compare key properties.
| Compound | LUMO Energy (eV) | LogP | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Metronidazole | -1.5 | -0.02 | -6.5 |
| Tinidazole | -1.6 | 0.35 | -7.2 |
| This compound | -1.8 | 0.50 | -8.0 |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target, to form a stable complex. rsc.org This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.
While specific molecular docking studies for this compound are not extensively available in publicly accessible literature, we can hypothesize a typical docking study based on the known mechanism of action of related nitroimidazoles. A likely target for this compound in protozoan parasites such as Trichomonas vaginalis is thioredoxin reductase, an enzyme crucial for maintaining the redox balance in these organisms. plos.orgnih.gov
A hypothetical molecular docking study of this compound with Trichomonas vaginalis thioredoxin reductase could be performed using software like AutoDock. The study would involve preparing the 3D structures of both this compound and the protein and then running the docking simulation to predict the most stable binding pose.
The analysis of the docked complex would likely reveal key interactions between this compound and the amino acid residues in the active site of the enzyme. These interactions could include:
Hydrogen bonds: The nitro group and the amine group of this compound are potential hydrogen bond donors and acceptors, which could form hydrogen bonds with polar amino acid residues in the enzyme's active site.
Pi-pi stacking: The imidazole and pyrimidine rings of this compound could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The methyl group on the imidazole ring could form hydrophobic interactions with nonpolar residues.
The binding energy, a measure of the affinity of the ligand for the protein, would also be calculated. A lower binding energy typically indicates a more stable complex.
Interactive Data Table: Hypothetical Molecular Docking Results of this compound with Trichomonas vaginalis Thioredoxin Reductase
| Interacting Residue | Interaction Type | Distance (Å) |
| Ser125 | Hydrogen Bond | 2.9 |
| Gly126 | Hydrogen Bond | 3.1 |
| Tyr117 | Pi-Pi Stacking | 4.5 |
| Ala150 | Hydrophobic | 3.8 |
| Binding Energy | kcal/mol | -7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound docking with this target are not available.
Quantum Chemistry Simulations and Energetic Profiling
Quantum chemistry simulations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate a Molecular Electrostatic Potential (MEP) map. nih.govnih.govresearchgate.net
The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
While specific quantum chemistry studies on this compound are not readily found in the literature, a DFT study using a functional like B3LYP and a basis set like 6-31G(d,p) could be performed.
The results of such a study would likely show:
The HOMO is primarily located on the pyrimidine ring and the vinyl linker, indicating these as the regions most likely to donate electrons.
The LUMO is concentrated on the nitroimidazole ring, particularly on the nitro group, suggesting this is the primary site for accepting electrons. This is consistent with the reductive activation mechanism of nitroimidazoles.
The MEP map would show negative potential (red/yellow) around the nitro group and the nitrogen atoms of the pyrimidine ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine protons and the methyl group.
Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G(d,p))
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 5.2 D |
Note: This data is hypothetical and generated for illustrative purposes based on typical values for similar molecules, as specific published data for this compound is not available.
Cheminformatics-Based Predictive SAR Modeling
Cheminformatics employs computational and informational techniques to a broad range of chemical problems. f1000research.com A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.
A QSAR study on a series of this compound analogs could be conducted to understand the structural requirements for optimal antiprotozoal activity. This would involve:
Data Collection: Gathering a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values against Trichomonas vaginalis).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
While no specific QSAR models for this compound are currently published, a hypothetical model could be built based on a set of designed analogs. The resulting QSAR equation might look something like this:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (LUMO) + 2.5
This hypothetical equation suggests that higher lipophilicity (LogP) and a higher LUMO energy would increase the antiprotozoal activity, while a larger molecular weight would decrease it.
Interactive Data Table: Hypothetical Dataset for a QSAR Study of this compound Analogs
| Compound | R-Group | LogP | Molecular Weight | LUMO (eV) | pIC50 |
| This compound | -H | 1.5 | 246.23 | -2.5 | 5.8 |
| Analog 1 | -CH3 | 2.0 | 260.26 | -2.4 | 6.1 |
| Analog 2 | -Cl | 2.2 | 280.67 | -2.7 | 5.5 |
| Analog 3 | -OH | 1.0 | 262.23 | -2.6 | 5.3 |
Note: This table and the QSAR equation are purely hypothetical and for illustrative purposes to demonstrate the methodology of a cheminformatics-based SAR study.
Molecular and Cellular Mechanistic Investigations of Azanidazole
Elucidation of Azanidazole's Mode of Action at the Molecular Level
The therapeutic and cytotoxic effects of this compound are initiated through a series of molecular events that primarily target the genetic material and metabolic integrity of susceptible cells.
A primary mechanism of action for nitroimidazoles like this compound is the disruption of DNA integrity. nih.gov Following activation, the resulting metabolites interact with deoxyribonucleic acid (DNA), disrupting its normal helical structure. youtube.com This interaction can lead to the formation of cross-links and breaks in the DNA strands. nih.govnih.gov The damage to the DNA molecule subsequently inhibits its replication and synthesis, a critical process for cell proliferation. nih.gov Studies on related nitroimidazoles have shown that these antibacterial effects are a direct consequence of repairable damage to DNA. nih.gov Some research suggests that the inhibition of DNA synthesis and the repair of existing DNA may be an indirect consequence of the drug's activity. nih.gov The damage inflicted upon the DNA triggers cellular stress responses and can ultimately lead to cell death. nih.govnih.gov
The activation of this compound is a critical prerequisite for its bioactivity. This process is highly dependent on the cellular environment, specifically the availability of oxygen. Nitroimidazoles are prodrugs that are reductively activated when their nitro group is reduced, a process that occurs efficiently under the low oxygen tension found in anaerobic organisms and hypoxic tumor cells. researchgate.netnih.gov This selective activation is key to its targeted toxicity. nih.govnih.gov The reduction process transforms the relatively non-toxic parent compound into highly reactive, short-lived cytotoxic intermediates. nih.gov
The reduction of the nitro group is not a spontaneous event but is catalyzed by specific enzymatic pathways characterized by low redox potentials. nih.gov In many susceptible anaerobic bacteria and protozoa, this reduction is mediated by electron transport proteins such as ferredoxins or flavodoxins. nih.govnih.gov These proteins, particularly [2Fe-2S] ferredoxins, act as the proximal electron donors to the nitroimidazole. nih.govresearchgate.net The rate of this electron transfer is a crucial determinant of the drug's toxicity, with faster transfer rates correlating to higher susceptibility of the organism. nih.govresearchgate.net In addition to ferredoxins, other enzymes such as Type I nitroreductases and hydrogenases are involved in the reductive activation of nitroimidazoles in various microorganisms. nih.govbangor.ac.uknih.gov These metabolic pathways are typically absent in the aerobic cells of the host, which accounts for the selective toxicity of the drug. nih.gov
| Enzyme/Protein | Organism Type | Role in this compound (Nitroimidazole) Activation |
| Ferredoxin | Anaerobic Bacteria & Protozoa | Acts as a primary electron donor for the reduction of the nitro group. nih.govnih.gov |
| Flavodoxin | Anaerobic Bacteria & Protozoa | Serves as an alternative low-redox-potential electron carrier for nitro group reduction. nih.gov |
| Type I Nitroreductases | Bacteria & Protozoa | Catalyzes the oxygen-insensitive, two-electron reduction of the nitro group to form a nitroso intermediate. nih.govnih.gov |
| Hydrogenase 1 | Clostridium pasteurianum | Reduces nitroimidazoles through an electron carrier-coupled mechanism involving ferredoxin and flavin coenzymes. nih.gov |
This table provides an interactive summary of key proteins and enzymes involved in the metabolic activation of nitroimidazoles.
The single-electron reduction of the nitro group on the imidazole (B134444) ring results in the formation of a nitro-radical anion. nih.gov This radical is a highly reactive species. Under anaerobic conditions, further reduction leads to the production of other cytotoxic species, including a reactive hydroxylamine (B1172632), which can covalently bind to cellular macromolecules, causing widespread damage. nih.gov In the presence of oxygen, this nitro-radical anion can be re-oxidized back to the parent compound in a futile cycle that generates superoxide (B77818) anions (O₂•⁻). mdpi.com The generation of these reactive species is a central component of the drug's cytotoxic mechanism. nih.govnih.gov
Nitro Group Reduction and Formation of Cytotoxic Reactive Metabolites
Radiosensitization Mechanisms of this compound in Hypoxic Environments
In addition to its antimicrobial properties, this compound is investigated for its role as a radiosensitizer, a substance that makes tumor cells more susceptible to the effects of radiation therapy. researchgate.net This function is particularly relevant in the context of solid tumors, which often contain regions of low oxygen concentration, known as hypoxia. nih.govmdpi.com Hypoxic cells are notably resistant to radiation because oxygen is required to "fix" or make permanent the DNA damage caused by ionizing radiation. ubc.caxiahepublishing.com
This compound and other electron-affinic nitroimidazoles can overcome this resistance by mimicking the role of oxygen. ubc.caxiahepublishing.com Due to their high electron affinity, they can react with the DNA free radicals produced by radiation, effectively "fixing" the damage and leading to cell death. xiahepublishing.com
A key aspect of this mechanism is the selective reduction and accumulation of this compound in hypoxic cells. nih.govopenmedscience.com As described previously, the low-oxygen environment facilitates the reduction of the nitro group, leading to the formation of reactive metabolites that become trapped within the hypoxic cells. nih.govnih.gov This process has two significant consequences:
It increases the intracellular concentration of the radiosensitizing agent precisely where it is needed most.
The reactive metabolites are themselves cytotoxic, providing an additional mechanism for killing tumor cells that may be resistant to radiation. nih.govnih.gov
This dual action of radiosensitization and hypoxia-selective cytotoxicity makes this compound a compound of interest in cancer therapy research. nih.govopenmedscience.com
| Metabolite/Reactive Species | Cellular Effect | Consequence |
| Reduced this compound Metabolites | Covalent binding to DNA and other macromolecules. nih.govnih.gov | Inhibition of DNA synthesis, DNA strand breakage, loss of helical structure. youtube.comnih.gov |
| Nitro-Free Radicals | Reacts with intracellular components. nih.gov | Contributes to macromolecular damage and oxidative stress. |
| Superoxide Anions (O₂•⁻) | Increases the burden of Reactive Oxygen Species (ROS). mdpi.com | Induction of oxidative stress, damage to lipids, proteins, and DNA. nih.govnih.gov |
| Hydroxylamine Derivative | Highly reactive intermediate. nih.govnih.gov | Covalently binds to cellular components, leading to widespread cytotoxicity. nih.gov |
This interactive table summarizes the effects of the primary reactive metabolites generated from this compound.
Depletion of Intracellular Thiols and Redox Modulation
The cellular redox environment is a tightly regulated balance between oxidizing and reducing species, with low-molecular-weight thiols, particularly glutathione (B108866) (GSH), playing a central role in maintaining this equilibrium. nih.gov The mechanism of action of nitroimidazoles is intrinsically linked to the modulation of this redox state.
Under hypoxic conditions, the one-electron reduction of the nitroimidazole ring leads to the formation of a nitroradical anion. nih.gov In well-oxygenated cells, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, the nitroradical undergoes further reduction to generate reactive nitroso and hydroxylamine derivatives. nih.gov These reactive intermediates are potent electrophiles that can readily react with nucleophilic species within the cell.
Glutathione, the most abundant intracellular thiol, is a primary target for these reactive metabolites. The reaction between the reduced this compound intermediates and GSH leads to the formation of drug-GSH conjugates, effectively depleting the intracellular pool of this critical antioxidant. nih.govnih.gov This depletion has two major consequences:
Increased Oxidative Stress: By removing GSH, this compound disrupts the cell's primary defense against reactive oxygen species (ROS), leading to an increase in oxidative stress and subsequent damage to lipids, proteins, and DNA. nih.gov
Altered Protein Function: Glutathione is also involved in protein glutathionylation, a reversible post-translational modification that protects protein cysteine residues from irreversible oxidation. nih.gov Depletion of GSH can disrupt this protective mechanism, leading to aberrant protein function.
Studies on related nitroimidazoles have demonstrated their ability to significantly reduce intracellular glutathione levels, thereby sensitizing hypoxic cells to further damage. nih.govresearchgate.net This alteration of the cellular redox balance is a key component of the cytotoxic effect of this compound in hypoxic environments.
Table 1: Impact of Thiol-Modulating Agents on Cellular Processes
| Agent/Condition | Primary Cellular Target | Observed Effect | Reference Finding |
|---|---|---|---|
| Nitroimidazole Reduction (Hypoxic) | Intracellular Thiols (e.g., Glutathione) | Formation of drug-GSH conjugates, leading to thiol depletion. | Reduced nitroimidazoles generate reactive species that bind to macromolecules like glutathione. nih.gov |
| Diethyl Maleate (DEM) | Glutathione | Inhibits endothelial cell activation and prevents hepatocyte apoptosis by inducing thiol oxidation. | Redox manipulation through thiol oxidation can prevent liver necrosis and apoptosis in inflammatory conditions. nih.gov |
| Venetoclax | Mitochondrial Metabolism / Glutamine Uptake | Leads to a reduction in intracellular GSH levels, causing cell cycle arrest. | A decrease in GSH levels is observed following treatment, suggesting an imbalance in intracellular redox levels. nih.govnih.gov |
Modification of Pharmacokinetic Parameters within Hypoxic Cells
A defining characteristic of 2-nitroimidazoles is their selective accumulation and retention in hypoxic tissues. nih.gov This property is a direct consequence of the reductive metabolism described above and significantly modifies the pharmacokinetic profile of this compound at the cellular level compared to normoxic cells.
In well-oxygenated tissues, this compound, being a small and relatively uncharged molecule, can freely diffuse across cell membranes. nih.gov Its concentration inside and outside the cell remains in equilibrium, and it is cleared from the body through normal metabolic and excretory pathways.
However, within a hypoxic cell, the scenario changes dramatically:
Reductive Activation: this compound diffuses into the cell and is reduced to its reactive intermediates.
Covalent Binding: These highly reactive species covalently bind to intracellular macromolecules, such as proteins and thiols. nih.gov
Cellular Trapping: The resulting drug-macromolecule adducts are much larger and are unable to diffuse back out of the cell. This effectively "traps" the drug inside the hypoxic cell.
This trapping mechanism leads to a progressive accumulation of the drug and its metabolites selectively in hypoxic regions, while clearance from normoxic tissues proceeds normally. Studies on other nitroimidazole-based compounds have quantified this selective uptake, showing significantly higher tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios under hypoxic conditions. openmedscience.comnih.gov This targeted accumulation enhances the therapeutic ratio, concentrating the compound's cytotoxic potential where it is most needed while minimizing exposure to healthy, well-oxygenated tissues.
Table 2: Pharmacokinetic Parameters of Nitroimidazole Analogs in Hypoxic Tumor Models
| Compound | Tumor Model | Time Post-Injection | Tumor-to-Blood (T/B) Ratio | Tumor-to-Muscle (T/M) Ratio | Reference Finding |
|---|---|---|---|---|---|
| 99mTc-labeled Nitroimidazole Complex | S180 Tumor-bearing Mice | 4 hours | 1.5 | 8.4 | Demonstrated specific accumulation in hypoxic tumors with rapid biodistribution. openmedscience.com |
| 99mTc-labeled Nitroimidazole Complex | U87 Tumor-bearing Mice | 4 hours | 1.98 | 13.11 | Showed rapid blood clearance and high tumor accumulation. openmedscience.com |
| Misonidazole (B1676599) | EMT6 Mouse Tumor | Variable | Not specified | Tumor/plasma ratio of 50-70% | The tumor/plasma ratio was found to be insensitive to the plasma half-life of the drug. nih.gov |
Enhancement of DNA Cross-Linking in Irradiated Cells
Ionizing radiation is a cornerstone of cancer therapy that primarily functions by inducing lethal damage to the DNA of cancer cells. frontiersin.org The most severe lesions are DNA double-strand breaks (DSBs), but a variety of other damages, including single-strand breaks (SSBs) and base modifications, also occur. nih.gov Hypoxic cells are notoriously resistant to radiation therapy, largely because the DNA-damaging effects of radiation are amplified by the presence of oxygen, which "fixes" the initial radical damage, making it permanent and irreparable.
This compound, like other nitroimidazoles, can act as a radiosensitizer, overcoming this hypoxia-induced resistance. It effectively mimics the role of oxygen. When a cell is irradiated, free radicals are formed on the DNA. In the presence of reduced this compound metabolites within the hypoxic cell, these reactive drug intermediates can react with the radiation-induced radicals on the DNA. This reaction forms stable adducts, effectively making the DNA damage permanent and preventing its repair. mdpi.com
This process enhances the efficacy of radiation by:
Increasing DNA Damage: The binding of this compound metabolites to DNA at the site of radiation-induced damage can create complex lesions that are more difficult for the cell's repair machinery to handle than simple breaks. frontiersin.orgmdpi.com While not exclusively forming inter-strand crosslinks, the adduction of these bulky metabolites contributes to a more complex and lethal form of DNA damage. nih.gov
Inhibiting DNA Repair: The presence of these drug-DNA adducts can sterically hinder the access of DNA repair enzymes to the damaged site, further compromising the cell's ability to survive radiation treatment. nih.govyoutube.com
Research on the related nitroimidazoles IAZA and FAZA has shown that they significantly increase DNA damage, as measured by markers like γ-H2AX (a marker for DSBs) and comet assays, in hypoxic cells treated with radiation, without having a similar sensitizing effect in normoxic cells. mdpi.com This selective enhancement of radiation damage in the target hypoxic cell population is the fundamental goal of using nitroimidazole-based radiosensitizers.
Preclinical Efficacy Research of Azanidazole
In vitro Efficacy Studies against Pathogenic Microorganisms
The in vitro activity of Azanidazole and other nitroimidazoles has been a subject of significant research, revealing a spectrum of activity against various protozoa and bacteria.
Antiprotozoal Activity Profiles (e.g., Trichomonas vaginalis, Leishmania species)
This compound is classified as a systemic antitrichomonal agent. nih.gov The nitroimidazole class of compounds, to which this compound belongs, is the cornerstone for treating infections caused by the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis. drugbank.comresearchgate.netnih.gov The efficacy of these compounds is well-documented, although resistance in T. vaginalis is an increasing concern. nih.govnih.gov For instance, some isolates of T. vaginalis have shown high-level resistance to related nitroimidazoles like metronidazole (B1676534) and tinidazole (B1682380), with minimum lethal concentrations (MLCs) exceeding 400 μg/mL. nih.gov
The antiprotozoal activity of this chemical class also extends to Leishmania species, the parasites responsible for leishmaniasis. nih.govugr.es Research into related heterocyclic compounds, such as benzimidazole-triazole derivatives, has demonstrated activity against Leishmania tropica. nih.gov Similarly, other benzimidazole (B57391) compounds like triclabendazole (B1681386) have shown in vitro effects against Leishmania amazonensis. frontiersin.org While specific data on this compound against Leishmania is not detailed in the provided results, the broader class of imidazole-containing compounds is actively being investigated for leishmanicidal properties. ugr.esmdpi.com
Antibacterial Activity Spectra (e.g., Anaerobic Bacteria, Helicobacter pylori)
Nitroaromatic compounds, including nitroimidazoles, are known for their activity against anaerobic bacteria. researchgate.net Studies on related nitroimidazoles like metronidazole, ornidazole, and tinidazole have shown that most anaerobic bacterial strains are inhibited and killed by low concentrations of these drugs. nih.gov However, resistance can occur. For example, one study noted a Prevotella spp. isolate that was resistant to metronidazole. annlabmed.org The mechanism of action against anaerobes involves the reduction of the nitro group, a process essential for the drug's antimicrobial effect. researchgate.netnih.gov
These compounds also show promise against Helicobacter pylori, a bacterium linked to various gastric diseases. nih.govnih.gov Research on other 5-nitroheterocycles indicates they have potent anti-H. pylori properties, which could be an alternative in cases of resistance to standard treatments. nih.gov
Determination of Minimum Inhibitory Concentrations (MICs)
Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's potency. For anaerobic bacteria, studies on compounds structurally related to this compound have established their general effectiveness. Most anaerobic strains, excluding Propionibacterium acnes, were inhibited by MICs of 3.1 µg/mL for metronidazole, ornidazole, and tinidazole. nih.gov In the context of T. vaginalis, susceptibility is defined by specific MLC values. An MLC of ≥50 μg/mL for metronidazole is associated with resistance, while for tinidazole, the resistance breakpoint is considered ≥6.3 μg/mL. nih.govresearchgate.net
Table 1: In vitro Activity of Related Nitroimidazole Compounds Against Various Pathogens This table is based on data for closely related nitroimidazole compounds, as specific MIC values for this compound were not available in the search results.
| Compound Class | Pathogen | Measurement | Concentration (µg/mL) | Finding | Reference |
|---|---|---|---|---|---|
| Nitroimidazoles | Anaerobic Bacteria | MIC | 3.1 | Effective inhibition of most strains | nih.gov |
| Metronidazole | T. vaginalis | MLC | ≥50 | Defines resistance | nih.govresearchgate.net |
| Tinidazole | T. vaginalis | MLC | ≥6.3 | Defines resistance | researchgate.net |
| Metronidazole | T. vaginalis | MLC | >400 | High-level resistance observed in some isolates | nih.gov |
In vivo Efficacy Assessments in Relevant Animal Models
Animal models are indispensable for evaluating the therapeutic potential of new compounds before human trials.
Murine Models of Parasitic Infections and Parasite Load Reduction
Murine models are standard for assessing the in vivo efficacy of antiparasitic drugs. nih.gov For diseases like Chagas disease, caused by Trypanosoma cruzi, benznidazole (B1666585) (another nitroimidazole) has been studied extensively in BALB/c mice. nih.gov These studies use techniques like bioluminescence imaging to quantify the reduction in parasite load and determine the relationship between drug exposure and curative efficacy. nih.gov Research on other antiparasitic agents, such as ivermectin against L. infantum in mice, has demonstrated significant reductions in parasite load in the spleen, liver, and bone marrow. soton.ac.uk Although specific murine studies for this compound were not detailed in the search results, toxicological studies confirm it has been tested in mice and rats. nih.gov
Evaluation of Therapeutic Efficacy in Established Preclinical Disease Models
The therapeutic efficacy of nitroimidazoles is well-established in various preclinical models. For Chagas disease, murine models have been crucial in understanding the dose-response relationship of benznidazole and its ability to achieve parasitological cure in the chronic stage of infection. nih.govnih.gov Similarly, for leishmaniasis, murine models have been used to compare the therapeutic efficacy of different drug delivery systems for compounds like amphotericin B and to evaluate new candidates like miltefosine (B1683995) and ivermectin, showing reductions in parasite burden and promoting a Th1-type immune response. soton.ac.uk Toxicological studies on this compound in rats and rabbits indicated it was well-tolerated and showed no adverse effects on reproduction or fetal development, which is a critical step in preclinical evaluation. nih.gov
Table 2: Summary of Preclinical In vivo Models for Related Compounds This table summarizes findings for related nitroimidazole and antiparasitic drugs in preclinical animal models, as specific efficacy data for this compound was not available.
| Compound | Disease Model | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Benznidazole | Chronic Chagas Disease | BALB/c Mice | Strong association between drug exposure and parasitological cure | nih.gov |
| Ivermectin | Visceral Leishmaniasis | Mice | Significant reduction in parasite load in spleen, liver, and bone marrow | soton.ac.uk |
| This compound | General Toxicology | Rats, Rabbits | Well-tolerated; no adverse reproductive or teratogenic effects observed | nih.gov |
Translational Aspects of Preclinical Efficacy to Disease Pathophysiology
The translation of preclinical efficacy data into a comprehensive understanding of a drug's potential clinical utility is a critical step in pharmaceutical research. For this compound, a member of the nitroimidazole class, preclinical studies provide significant insights into its mechanism of action and its effects on the pathophysiology of specific infectious diseases. drugbank.com These investigations in laboratory settings, including both in vitro and in vivo models, help to predict its therapeutic effects in humans by elucidating its activity against key pathogens and its interaction with host systems.
This compound's efficacy is rooted in its chemical structure as a 5-nitroimidazole derivative. researchgate.net The mechanism of action for this class of drugs is selectively toxic to anaerobic or microaerophilic microorganisms. niscpr.res.in This selectivity is a cornerstone of its translational relevance. In the anaerobic environment characteristic of pathogens like the protozoan Trichomonas vaginalis, the nitro group of this compound is chemically reduced by microbial proteins such as ferredoxin. This process generates reactive nitro radicals and other cytotoxic metabolites that disrupt and damage the pathogen's DNA, ultimately leading to cell death. researchgate.netniscpr.res.in This targeted mechanism, which relies on the specific metabolic characteristics of anaerobic organisms, directly links the drug's chemical properties to the pathophysiology of the infections it is designed to treat.
Preclinical research has explored the organ-specific activity of this compound. Host-mediated assays in mice have shown that this compound can induce genetic effects in microorganisms within the liver and kidney, and to a lesser extent, the lungs. nih.gov This suggests that the drug is metabolized or distributed in a way that creates active metabolites in these specific organs, providing valuable information about its pharmacodynamics at a tissue level. nih.gov Such findings are crucial for translating laboratory data to clinical scenarios, as they help predict where the drug will be most active and what potential organ-specific effects might occur. nih.govncats.io
The antimicrobial spectrum of this compound has been defined through various preclinical evaluations. Like other 5-nitroimidazoles, it demonstrates activity against a range of anaerobic bacteria and protozoa. researchgate.net Its primary application, investigated in preclinical and clinical studies, is against T. vaginalis, the causative agent of trichomoniasis. ncats.ionih.govnih.gov The effectiveness of this compound in animal models of trichomoniasis provides a direct preclinical correlation to its intended therapeutic use. nih.gov Furthermore, studies on related nitroimidazoles against other protozoa, such as Giardia lamblia and Entamoeba histolytica, help to contextualize the potential broader efficacy of this drug class and inform its translational application to similar pathological conditions. nih.govnih.govnih.gov
The table below summarizes the activity of nitroimidazoles against various anaerobic pathogens, illustrating the shared spectrum of this drug class.
| Drug Class | Compound | Target Pathogen | Type of Study | Observed Effect | Reference |
| Nitroimidazoles | This compound | Saccharomyces cerevisiae (in host) | In vivo (mouse) | Induced point mutations and gene conversion in liver, kidney, and lung. | nih.gov |
| Metronidazole | Saccharomyces cerevisiae (in host) | In vivo (mouse) | Induced point mutations and gene conversion, particularly in the liver. | nih.gov | |
| This compound | Anaerobic Bacteria | In vitro | Exhibits activity against anaerobic bacteria. | researchgate.net | |
| Metronidazole | Giardia lamblia | In vitro | Binds to proteins including thioredoxin reductase; depletes intracellular thiols. | nih.gov | |
| Tinidazole | Giardia lamblia | In vitro | Binds to proteins including thioredoxin reductase; depletes intracellular thiols. | nih.gov | |
| Ornidazole | Anaerobic Bacteria | In vitro | Active against 88.6% of gram-positive cocci and 99.1% of Bacteroides fragilis group. | nih.gov | |
| Fexinidazole | Entamoeba histolytica | In vitro | Significantly decreased the invasion of trophozoites. | nih.gov |
This comparative data is essential for translational science, as the well-established profiles of drugs like Metronidazole and Tinidazole provide a benchmark for understanding the potential clinical behavior of this compound. nih.govmedscape.com The shared mechanism of DNA damage in anaerobic environments across the nitroimidazole class reinforces the translational bridge from preclinical models of parasitic and bacterial infections to human disease pathophysiology. researchgate.netniscpr.res.in Studies on drug resistance mechanisms in parasites like Giardia also contribute to the translational understanding, highlighting potential challenges and the need for alternative or combination therapies. nih.govuib.no
Pharmacokinetic Studies of Azanidazole in Preclinical Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of a drug candidate describes its journey through the body. For Azanidazole, specific quantitative data for each phase of this process is not well-documented in publicly accessible literature.
Characterization of Gastrointestinal Absorption Characteristics
There is no specific data available in the reviewed literature to characterize the gastrointestinal absorption of this compound in preclinical animal models. Key parameters such as oral bioavailability, the rate and extent of absorption (Cmax and Tmax) have not been reported. For context, other nitroimidazole compounds like metronidazole (B1676534) are known to be readily absorbed from the gastrointestinal tract in several animal species. merckvetmanual.com
Analysis of Distribution Patterns in Biological Tissues and Fluids
Quantitative analysis of this compound's distribution in various biological tissues and fluids is not detailed in the available research. A study on the genotoxicity of this compound in mice suggested that the compound or its metabolites might preferentially act in the liver and kidneys, with some effects also noted in the lungs. nih.gov However, this study did not provide concentration data or key pharmacokinetic parameters like the volume of distribution (Vd). A toxicological study also mentioned examining its effects in rats, rabbits, and dogs, but did not publish tissue distribution data. nih.gov
Identification of Hepatic Metabolism Pathways and Key Metabolites
The hepatic metabolism of this compound has not been fully elucidated in the public domain. While a study in 1978 mentioned examining its metabolism in gastric juice, no specific metabolites were identified. nih.gov As a nitroimidazole, it is anticipated that this compound undergoes biotransformation in the liver, a common metabolic pathway for this class of drugs. merckvetmanual.com However, the specific cytochrome P450 enzymes involved and the chemical structures of its metabolites have not been reported.
Elucidation of Renal and Other Excretion Routes
Specific studies detailing the excretion balance of this compound and its metabolites are not available. The routes of elimination, whether through renal (urine) or fecal pathways, and the proportion of the dose excreted by each route, have not been quantified in the reviewed literature. For related nitroimidazoles, both renal and biliary excretion of the parent drug and its metabolites are common. merckvetmanual.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Analysis
The relationship between the pharmacokinetic profile of this compound and its pharmacological effect has not been characterized in the available literature.
Prediction of PK Parameters Across Different Animal Species
There are no published studies that have applied allometric scaling or other predictive methods to extrapolate the pharmacokinetic parameters of this compound across different preclinical animal species or to predict human pharmacokinetics. Such studies are fundamental in drug development for estimating initial human doses but appear not to be publicly available for this compound.
Correlation of Compound Exposure with Efficacy Outcomes in Preclinical Models
For context, studies on other nitroimidazole compounds, such as benznidazole (B1666585) and DNDI-0690, have demonstrated a strong relationship between drug exposure and efficacy in preclinical models of infectious diseases. dndi.orgnih.gov For instance, in murine models of Chagas disease treated with benznidazole, a significant correlation was found between plasma drug exposure—including total exposure (AUC), time above a specific concentration (T>IC90), and peak plasma concentration (Cmax)—and the likelihood of achieving a parasitological cure. nih.gov Similarly, research on bicyclic 4-nitroimidazole (B12731) analogs in tuberculosis models has shown that efficacy correlates well with lung tissue pharmacokinetics, particularly the time that lung concentrations remain above the minimum inhibitory concentration (T>MIC). nih.gov
These examples from related compounds highlight the established methodologies used to determine exposure-response relationships. However, the application of these specific analyses to this compound and the resulting data are not documented in the available research.
Application of Advanced Pharmacokinetic Modeling and Simulation
There is no specific information available in the public domain regarding the application of advanced pharmacokinetic modeling and simulation to this compound. Pharmacokinetic studies on this compound are limited, and the use of sophisticated modeling techniques to describe its absorption, distribution, metabolism, and excretion (ADME) characteristics or to simulate different dosing scenarios has not been reported. nih.gov
In the broader field of drug development, and specifically for other nitroimidazole agents, pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool. amr.solutionsfda.gov For example, population pharmacokinetic models have been developed for benznidazole in mice to characterize its pharmacokinetic properties and to simulate plasma concentration-time profiles for various dosing regimens. nih.gov These simulations are instrumental in understanding the link between dosing, exposure, and the probability of a successful therapeutic outcome. dndi.org Advanced modeling can also help in predicting human pharmacokinetics from preclinical data and in optimizing clinical trial designs. amr.solutions
While the principles and applications of such modeling are well-established for antimicrobial and antiparasitic drugs, including other nitroimidazoles dndi.orgasm.orgscilit.comresearchgate.netnih.govnih.govnih.gov, their specific application to this compound has not been detailed in the scientific literature. Therefore, no data tables or detailed research findings on this topic for this compound can be provided.
Advanced Analytical Chemistry and Spectroscopic Characterization of Azanidazole
Structural Elucidation Techniques for Azanidazole and its Metabolites
Structural elucidation is the process of determining the chemical structure of a molecule. For this compound and its metabolites, a combination of spectroscopic methods is essential to piece together its atomic connectivity and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. For this compound (C₁₀H₁₀N₆O₂), the spectrum would show distinct signals corresponding to its different protons. Protons in different chemical environments resonate at different frequencies (chemical shifts, δ), typically reported in parts per million (ppm). oregonstate.edu Based on its structure, the expected ¹H NMR signals for this compound would appear in characteristic regions:
Aromatic/Heteroaromatic Protons (δ 7.0-9.0 ppm): The protons on the pyrimidine (B1678525) and imidazole (B134444) rings would resonate in this downfield region due to the deshielding effects of the aromatic ring currents. oregonstate.edursc.org
Vinyl Protons (δ 5.0-7.0 ppm): The two protons on the ethenyl bridge (-CH=CH-) would appear in this range. Their coupling constant (J-value) would confirm their trans configuration.
Amine Protons (δ ~5.0-8.0 ppm): The -NH₂ protons on the pyrimidine ring would likely appear as a broad signal, the position of which can be concentration and solvent-dependent.
Methyl Protons (δ ~3.5-4.0 ppm): The N-methyl (-CH₃) group on the imidazole ring would typically appear as a sharp singlet in this region. rsc.org
¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The predicted chemical shifts are influenced by the local electronic environment.
Aromatic/Heteroaromatic Carbons (δ 110-160 ppm): Carbons within the pyrimidine and imidazole rings fall into this category.
Vinyl Carbons (δ 100-140 ppm): The carbons of the ethenyl linker would be found here.
Methyl Carbon (δ ~30-40 ppm): The N-methyl carbon is expected in the upfield region of the spectrum. researchgate.net
¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct information about the six nitrogen atoms in this compound. However, ¹⁴N NMR signals are often very broad, and the low natural abundance and sensitivity of ¹⁵N make its detection challenging without isotopic enrichment. tubitak.gov.tr
Metabolite identification via NMR involves comparing the spectra of metabolites isolated from biological fluids with that of the parent drug. Common metabolic transformations, such as hydroxylation or glucuronidation, would cause predictable changes in the NMR spectrum, such as the appearance of new signals or shifts in existing ones, allowing for the precise location of the metabolic modification to be determined. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive, based on typical chemical shift values for the functional groups present in this compound. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Imidazole Ring Protons | 7.5 - 8.5 | 120 - 150 |
| Pyrimidine Ring Protons | 7.0 - 9.0 | 110 - 165 |
| Ethenyl (-CH=CH-) Protons | 6.0 - 8.0 | 115 - 140 |
| Amine (-NH₂) Protons | 5.0 - 8.0 (broad) | N/A |
| N-Methyl (-CH₃) Protons | 3.5 - 4.0 | 30 - 40 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the compound and, through fragmentation, valuable structural information. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it is a powerful tool for identifying and quantifying drugs and their metabolites in complex mixtures like plasma or urine. nih.govnih.gov
For this compound (Molecular Weight: 246.23 g/mol ), analysis by a soft ionization technique like electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 247. nih.gov
Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to fragmentation. The resulting product ions are characteristic of the molecule's structure. The fragmentation pattern for this compound would likely involve characteristic losses related to its functional groups:
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group, is a common fragmentation pathway for nitroaromatic compounds.
Cleavage of the Ethenyl Linker: Scission at the vinyl bridge can produce fragments corresponding to the substituted pyrimidine and nitroimidazole rings.
Fragmentation of the Heterocyclic Rings: Further fragmentation can occur within the pyrimidine and imidazole rings themselves. researchgate.netresearchgate.net
Metabolite profiling using LC-MS/MS involves screening for the parent drug and a range of potential metabolites. For instance, a hydroxylated metabolite would appear at an m/z of 263 ([M+H]⁺), 16 mass units higher than this compound. The fragmentation pattern of this new peak would be compared to the parent drug to confirm the identity and location of the modification. nih.gov
Table 2: Predicted ESI-MS Fragmentation Ions for this compound This table presents hypothetical fragments based on the known fragmentation patterns of related nitroimidazole compounds.
| Ion Description | Proposed Fragment Structure | Predicted m/z |
| [M+H]⁺ | Protonated this compound (C₁₀H₁₁N₆O₂⁺) | 247 |
| [M+H - NO₂]⁺ | Loss of nitro group | 201 |
| [M+H - C₄H₄N₃]⁺ | Cleavage yielding the nitroimidazole portion | 154 |
| [C₆H₇N₃]⁺ | Fragment corresponding to the aminopyrimidine-ethenyl portion | 134 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending). It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure. researchgate.netresearchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This table outlines the expected absorption frequencies for the primary functional groups in this compound, based on data from analogous compounds and general IR principles.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretching | Amine (-NH₂) | 3400 - 3250 |
| Aromatic C-H Stretching | Imidazole, Pyrimidine | 3100 - 3000 |
| C=C Stretching | Aromatic rings | 1620 - 1550 |
| C=N Stretching | Imidazole, Pyrimidine | 1580 - 1480 |
| N=O Asymmetric Stretching | Nitro (-NO₂) | 1550 - 1490 |
| N=O Symmetric Stretching | Nitro (-NO₂) | 1380 - 1340 |
| C-N Stretching | Aromatic amines | 1350 - 1250 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a solid crystalline material. By diffracting X-rays off a single crystal of this compound, one can obtain a precise electron density map of the molecule. This analysis yields highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's physical properties. While specific crystallographic data for this compound is not publicly available, analysis of related benzimidazole (B57391) structures reveals key features that would be expected, such as the planarity of the imidazole ring system. rsc.org
Thermal Analysis Methods (e.g., Differential Thermal Analysis)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Thermal Analysis (DTA) and the related technique, Differential Scanning Calorimetry (DSC), are used to detect phase transitions and chemical reactions. nih.gov
In a typical analysis, a sample of this compound and an inert reference are heated at a constant rate. The DTA curve plots the temperature difference between the sample and reference against temperature.
Melting Point: The melting of crystalline this compound would be observed as a sharp endothermic peak, providing a key indicator of purity.
Decomposition: At higher temperatures, the molecule will begin to decompose. This is typically observed as a series of exothermic peaks, indicating the energy released as chemical bonds are broken and new ones are formed. akjournals.com
A related technique, Thermogravimetric Analysis (TGA), measures the change in mass of a sample as it is heated. This provides quantitative information about decomposition processes, such as the loss of specific functional groups. For example, a study on other nitroimidazoles showed distinct mass loss stages corresponding to their decomposition patterns. akjournals.com These thermal methods are crucial for assessing the stability of the drug substance under various temperature conditions.
Elemental Analysis for Purity and Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves as a critical check of a sample's purity and confirms its elemental composition. researchgate.net For this compound, with the molecular formula C₁₀H₁₀N₆O₂, the theoretical elemental composition can be precisely calculated. A synthesized batch of this compound would be considered pure if the experimentally determined percentages are within a narrow margin (typically ±0.4%) of the theoretical values.
**Table 4: Elemental Analysis Data for this compound (C₁₀H₁₀N₆O₂) ** Molecular Weight: 246.23 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass per Molecule | Theoretical Weight % |
| Carbon | C | 12.011 | 10 | 120.11 | 48.78% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.10% |
| Nitrogen | N | 14.007 | 6 | 84.042 | 34.13% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.00% |
| Total | 246.23 | 100.00% |
Historical Trajectories and Evolution of Azanidazole Research
Early Development and Discovery within the Broader Nitroimidazole Class
The journey into the therapeutic potential of nitroimidazoles began in the 1950s, a period of significant advancement in antibiotic discovery. unimib.itmdpi.com The seminal moment occurred in 1953 when K. Maeda in Japan isolated a novel compound from the bacterium Nocardia mesenterica. nih.gov This natural product, first named azomycin, was structurally identified as 2-nitroimidazole (B3424786) by Nakamura in 1955. mdpi.comnih.gov Azomycin demonstrated potent activity against Trichomonas vaginalis, the protozoan responsible for trichomoniasis, sparking considerable interest in the scientific community. mdpi.com
This discovery served as the crucial starting point for extensive synthetic chemistry exploration. nih.govniscpr.res.in Researchers at Rhône-Poulenc in France embarked on derivatizing azomycin, leading to the synthesis of numerous analogs and regio-isomers. mdpi.comnih.gov This intensive research effort culminated in the development of metronidazole (B1676534) in the mid-1950s, a 5-nitroimidazole derivative. nih.gov Metronidazole proved to have potent antiprotozoal activity with less toxicity than its parent compound, azomycin, and was introduced as a chemotherapeutic agent in 1960. nih.govniscpr.res.in
Following the success of metronidazole, a wave of research activity focused on synthesizing and evaluating other 5-nitroimidazole derivatives. niscpr.res.in This led to the development of several other clinically significant compounds, including tinidazole (B1682380), ornidazole, secnidazole, and nimorazole. niscpr.res.inwikipedia.orgisca.me Azanidazole, a 5-nitroimidazole derivative, emerged from this later period of research and was introduced in Italy in 1977 for the systemic treatment of trichomoniasis. isca.me Its structure is distinguished by a vinyl group linking the nitroimidazole moiety to a pyrimidine (B1678525) ring.
Interactive Table: Timeline of Early Nitroimidazole Discovery
| Year | Event | Compound | Significance |
|---|---|---|---|
| 1953 | Isolation from Nocardia mesenterica | Azomycin (2-nitroimidazole) | First discovery of a nitroimidazole natural product with antimicrobial activity. mdpi.comnih.gov |
| 1955 | Structure Elucidation | Azomycin (2-nitroimidazole) | Confirmed the chemical structure, enabling synthetic efforts. mdpi.comnih.gov |
| Mid-1950s | Synthesis | Metronidazole | A highly successful 5-nitroimidazole analog with broad anti-anaerobic and antiprotozoal activity. nih.gov |
| 1960 | Introduction into clinical use | Metronidazole | Became a cornerstone treatment for various protozoal and anaerobic bacterial infections. niscpr.res.inresearchgate.net |
| 1977 | Introduction into clinical use | This compound | Developed as a systemic agent for treating trichomoniasis. |
Evolution of Research Focus and Shifts in Therapeutic Paradigms for Nitroimidazoles
The therapeutic paradigm for nitroimidazoles has undergone significant evolution since the initial focus on antiprotozoal and antibacterial applications. unimib.itnih.gov Initially, drugs like metronidazole were primarily celebrated for their efficacy against anaerobic organisms, a property attributed to the selective reduction of the nitro group under hypoxic conditions, which leads to the formation of cytotoxic radicals that damage microbial DNA. deepdyve.comresearchgate.net
A major shift in research involved exploring the potential of nitroimidazoles beyond these initial indications. niscpr.res.in One of the most significant new directions was their investigation as radiosensitizers in cancer therapy. niscpr.res.inunacademy.com The same hypoxic conditions found in anaerobic infections are also characteristic of solid tumors. Researchers hypothesized that nitroimidazoles could selectively sensitize these oxygen-deprived cancer cells to radiation therapy. niscpr.res.in This led to the development of compounds like misonidazole (B1676599) for this purpose. niscpr.res.in
Concerns over the potential toxicity and mutagenicity of early nitroimidazoles spurred research into developing safer and more effective agents. unimib.itnih.gov A key paradigm shift was the general move from 2-nitroimidazoles to 5-nitroimidazole derivatives. nih.gov The 5-nitroisomers possess a lower reduction potential, making them less likely to be activated by mammalian redox systems while retaining their efficacy in anaerobic microbes, thus offering a better therapeutic index. nih.gov
More recently, there has been a resurgence of interest in nitroimidazoles for treating major infectious diseases, driven by the rise of drug resistance. unimib.it This has led to the development of a new generation of bicyclic nitroimidazoles, such as delamanid (B1670213) and pretomanid, which have been approved for treating multi-drug resistant tuberculosis (MDR-TB). mdpi.comresearchgate.net This demonstrates a continued evolution of the scaffold to tackle modern therapeutic challenges, moving from relatively simple structures to more complex, highly optimized molecules. nih.govnih.gov
Key Scientific Milestones in this compound Investigation and Related Compounds
While the broader nitroimidazole class has been extensively studied, specific research on this compound has provided key insights into its biological activity and toxicological profile. These investigations represent important milestones in understanding this particular compound.
A foundational milestone was the comprehensive toxicological and teratological study published by Tammiso et al. in 1978. This research was crucial for the initial safety assessment of this compound following its introduction. The study, conducted in various laboratory animals, evaluated the effects of both single and repeated doses over six months. It also investigated the compound's impact on reproduction and fetal development, concluding that this compound was well-tolerated under the tested conditions.
Another significant scientific milestone was a 1985 study that investigated the organ-specific genotoxicity of this compound and compared it to metronidazole. nih.gov Using an intrasanguineous host-mediated assay in mice with Saccharomyces cerevisiae as the target microorganism, researchers demonstrated that both drugs induced dose-related increases in gene conversion and point mutations. nih.gov The study specifically found that this compound's genotoxic effects were most pronounced in the kidney and liver, though effects were also observed in the lung. nih.gov This work provided critical information regarding the mechanistic aspects of nitroimidazole mutagenicity at the site of action, highlighting specific target organs for potential toxicity. nih.gov
The correlation between the antibacterial and mutagenic activity of nitroimidazoles, including this compound, was further solidified in subsequent research. Studies confirmed that the mutagenicity of these compounds is intrinsically linked to their antimicrobial mechanism, which relies on the reduction of the nitro group to reactive intermediates. This body of work underscores that the therapeutic action and the potential for genotoxicity are derived from the same biochemical activation pathway.
Interactive Table: Key Research Milestones for this compound
| Year of Publication | Study Focus | Key Findings | Significance |
|---|---|---|---|
| 1978 | Toxicological and Teratological Evaluation | This compound was found to be well-tolerated in single-dose and six-month repeated-dose studies in animals. No significant effects on reproduction or fetal development were noted under the study's conditions. | Provided initial safety data supporting the clinical use of the compound. |
| 1985 | Organ-Specific Genotoxicity | Showed dose-related increases in point mutation and mitotic gene conversion in yeast recovered from the liver, kidney, and lung of treated mice. Effects were most notable in the kidney and liver. nih.gov | Identified specific target organs for genotoxicity and provided mechanistic insights into the mutagenicity of this compound. |
| 1987 | In vivo Genotoxicity and Antioxidants | The genotoxicity of this compound in the liver and kidneys of mice could be significantly reduced by treatment with antioxidants like butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT). | Suggested that oxidative stress is involved in the genotoxic effects and pointed to potential mitigation strategies. |
Future Research Avenues and Innovative Applications for Azanidazole
Exploration of Expanded Therapeutic Potentials
Azanidazole is primarily recognized as an antitrichomonal agent. nih.gov However, its classification within the nitroimidazole family suggests a broader spectrum of activity that remains to be fully explored. drugbank.comnih.gov The foundational mechanism of action for nitroimidazoles, which involves the reduction of the nitro group to generate cytotoxic intermediates under anaerobic conditions, is effective against a wide range of anaerobic organisms.
Investigation in Diverse Protozoal and Anaerobic Bacterial Infection Models
While this compound has been used against Trichomonas vaginalis, its efficacy against other pathogenic protozoa and anaerobic bacteria is a significant area for future investigation. nih.govaneskey.com The success of related nitroimidazoles, such as metronidazole (B1676534) and tinidazole (B1682380), against a variety of pathogens provides a strong rationale for testing this compound in new models. aneskey.comnih.gov Research has shown that broad modifications to the basic 5-nitroimidazole structure can lead to vastly improved activity and overcome existing resistance mechanisms.
Future studies should systematically evaluate this compound's activity against a panel of clinically relevant microbes. This includes protozoa responsible for significant global health burdens and anaerobic bacteria implicated in serious infections.
Potential Pathogens for this compound Investigation
| Category | Pathogen | Associated Disease(s) | Rationale for Investigation |
|---|---|---|---|
| Protozoa | Giardia lamblia | Giardiasis | A leading cause of diarrheal disease; resistance to standard nitroimidazoles is a growing concern. nih.govnih.gov |
| Entamoeba histolytica | Amebiasis | A common intestinal parasite for which nitroimidazoles are a first-line treatment. nih.gov | |
| Anaerobic Bacteria | Clostridium difficile | Pseudomembranous colitis | A major cause of antibiotic-associated diarrhea where new treatment options are needed. |
| Bacteroides fragilis | Intra-abdominal infections, abscesses | A clinically important anaerobic pathogen often requiring targeted antimicrobial therapy. aneskey.com |
Systematic screening against these and other organisms could identify new indications for this compound, potentially offering a new therapeutic option where resistance to existing drugs is a challenge.
Role in Combination Therapeutic Strategies
Combination therapy is a cornerstone of modern medicine, employed to enhance efficacy, reduce toxicity, and combat the development of resistance. mdpi.comfrontiersin.org Future research into this compound should actively explore its potential within combination regimens for both infectious diseases and oncology.
One study has already documented the use of this compound in a combined systemic and topical approach for treating vaginal trichomoniasis, demonstrating the feasibility of this strategy. nih.gov For other infections, combining this compound with an antibiotic that has a different mechanism of action could provide a synergistic effect, particularly in polymicrobial infections or against drug-resistant strains. frontiersin.orgoup.com For instance, in cases of refractory giardiasis, combination therapies involving a nitroimidazole and a second agent have proven successful where monotherapy has failed. nih.gov Another innovative approach involves creating dual-acting conjugate compounds, such as linking a nitroimidazole with an oxazolidinone, which have shown synergistic activity against anaerobic bacteria. nih.gov
In oncology, nitroimidazoles can potentiate the effects of traditional chemotherapeutic agents, especially alkylating agents. nih.gov This chemopotentiation is particularly effective in the hypoxic environment of solid tumors, suggesting a promising role for this compound in combination cancer therapy. nih.govsciencedaily.com For example, the nitroimidazole metronidazole has been studied in combination with gemcitabine (B846) for cholangiocarcinoma, where it was found to reduce cancer stemness and enhance chemosensitivity. iiarjournals.org
Further Elucidation of Radiosensitizing Properties in Oncology Models
A significant area of future research for this compound lies in oncology, specifically as a radiosensitizer. Nitroimidazoles are known to mimic oxygen in their ability to "fix" radiation-induced free-radical damage in DNA, thereby enhancing the killing of hypoxic tumor cells, which are notoriously resistant to radiotherapy. nih.govnih.gov This property is directly related to the electron-affinic nature of the nitro group.
While compounds like misonidazole (B1676599) have been extensively studied for this purpose, exploring the potential of other derivatives like this compound is warranted. nih.gov Future preclinical studies should:
Assess the radiosensitizing effect of this compound across a variety of cancer cell lines, particularly those known to develop significant hypoxia, such as in glioblastomas and head and neck cancers. nih.gov
Investigate the optimal timing and concentration of this compound administration relative to radiation exposure to maximize the sensitizing effect.
Utilize in vivo tumor models to confirm whether the combination of this compound and radiation leads to improved tumor control and survival compared to radiation alone.
These investigations could reposition this compound as a valuable adjunct in radiation oncology, helping to overcome the challenge of hypoxic radioresistance in solid tumors.
Development of Novel Drug Delivery Systems for Optimized Preclinical Performance
The therapeutic efficacy of a drug is significantly influenced by its formulation and delivery method. frontiersin.org Developing novel drug delivery systems (DDS) for this compound represents a critical avenue for future research to optimize its performance, enhance bioavailability, and improve its therapeutic index. iiarjournals.org
Microgranule Formulations and Controlled Release Mechanism Studies
Conventional oral dosage forms can lead to fluctuations in plasma drug concentration, potentially causing periods of sub-therapeutic levels or unnecessary toxicity. Controlled-release formulations, such as those based on microgranules or matrix tablets, are designed to release the drug in a predetermined manner over an extended period. mdpi.com
Future formulation research on this compound should focus on developing and evaluating microgranule-based systems. These systems can be designed to control the drug's release through several mechanisms:
Diffusion-Controlled: The drug diffuses through a polymer membrane coating the microgranules. The release rate can be modulated by altering the thickness and permeability of this coating. nih.gov
Erosion-Controlled: The drug is embedded within a biodegradable polymer matrix that erodes over time, releasing the drug as the matrix dissolves. nih.gov
pH-Sensitive Release: Microgranules can be coated with polymers that dissolve only at the specific pH of a target region in the gastrointestinal tract, allowing for site-specific drug delivery.
Integration of Advanced Computational and Systems Biology Approaches in Drug Discovery
The process of drug discovery and development can be significantly accelerated by integrating advanced computational and systems biology methods. aneskey.comnih.gov These approaches can provide profound insights into a drug's mechanism of action, identify new therapeutic targets, and predict potential efficacies and interactions, thereby guiding and refining laboratory research.
For this compound, these computational strategies can be applied to:
Target Identification: Systems biology can build comprehensive models of metabolic and signaling pathways in pathogens or cancer cells. nih.gov By simulating the effect of this compound on these networks, researchers can identify its primary and secondary molecular targets and better understand its mechanism of action.
Predictive Modeling: By analyzing the structural properties of this compound and comparing them to large databases of compounds with known activities, computational models can predict its potential efficacy against a wide range of pathogens or cancer cell types. oup.com This can help prioritize organisms for in vitro testing.
Combination Therapy Design: Computational tools can analyze biological networks to identify pathways that could be synergistically targeted. sciencedaily.com This allows for the rational design of combination therapies, predicting which drugs, when paired with this compound, are most likely to produce a synergistic effect against a specific disease.
Resistance Mechanism Analysis: By modeling the genetic and metabolic adaptations of pathogens or cancer cells under selective pressure from this compound, researchers can predict and understand the mechanisms by which resistance might develop.
Leveraging these powerful in silico tools will enable a more strategic, efficient, and data-driven approach to exploring the full therapeutic potential of this compound. oup.com
Drug Repurposing Strategies and Identification of New Preclinical Indications
Drug repurposing, the process of identifying new therapeutic uses for existing or abandoned drugs, offers a promising strategy to accelerate pharmaceutical development by leveraging known pharmacological and chemical properties. actascientific.comresearchgate.net this compound, a compound belonging to the 5-nitroimidazole class, is a prime candidate for such investigation, moving beyond its established role as an antiprotozoal agent. nih.govdrugbank.com The primary rationale for its repurposing lies in its fundamental mechanism of action, which can be exploited in new therapeutic contexts, most notably in oncology.
The key to this compound's potential lies in its nitroaromatic chemical structure. drugbank.com Compounds in this class can undergo bioreduction, a process where the nitro group is reduced, leading to the formation of cytotoxic radicals. nih.gov This mechanism is highly dependent on the oxygen concentration in the cellular environment. In well-oxygenated (normoxic) tissues, the process is inhibited. However, in low-oxygen (hypoxic) environments, the reduction proceeds efficiently, leading to selective cell killing.
This oxygen-dependent cytotoxicity forms the basis for two interconnected repurposing strategies for this compound in cancer therapy: as a hypoxia-activated prodrug (HAP) and as a hypoxic cell radiosensitizer.
Hypoxia-Activated Prodrug (HAP) Strategy
Many solid tumors develop regions of severe hypoxia as they outgrow their blood supply. nih.govnih.gov These hypoxic cells are notoriously resistant to conventional chemotherapy and radiotherapy, contributing significantly to treatment failure. nih.gov Hypoxia-activated prodrugs are designed to specifically target these resistant cells. nih.govresearchgate.net
As a 5-nitroimidazole, this compound fits the profile of a HAP. The theoretical application involves the selective activation of this compound within the hypoxic core of a tumor. Reductase enzymes present in the hypoxic cells would reduce this compound's nitro group, transforming the inert prodrug into a potent cytotoxic agent that can induce DNA damage and cell death, precisely targeting the most treatment-resistant cell population while sparing healthy, oxygenated tissue. While numerous 2-nitroimidazole (B3424786) derivatives have been developed under this principle, the potential for 5-nitroimidazoles like this compound remains a compelling area for future preclinical investigation. nih.govnih.gov
Hypoxic Cell Radiosensitizer Strategy
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is limited by the presence of hypoxic tumor cells, which can be up to three times more resistant to radiation-induced damage than oxygenated cells. Radiosensitizers are agents that increase the sensitivity of tumor cells to radiation. ubc.cafrontiersin.org
Nitroimidazoles were among the first classes of compounds extensively studied for this purpose. nih.govdovepress.com Their mechanism as radiosensitizers is linked to their ability to mimic oxygen in "fixing" radiation-induced DNA damage, making it permanent and lethal to the cell. This action is again selective to the hypoxic regions where the drug is activated. Other nitroimidazoles, such as Misonidazole, Nimorazole, and Etanidazole, have been widely studied in this context, with Nimorazole being used clinically in combination with radiotherapy for head and neck cancer. nih.govdovepress.com
Although direct preclinical or clinical studies evaluating this compound as a hypoxic radiosensitizer appear to be limited, its structural similarity to other effective nitroimidazole radiosensitizers provides a strong scientific basis for its investigation in this role. nih.gov Future research would need to establish its efficacy in sensitizing hypoxic cancer cells to radiation, potentially offering a new tool to overcome radioresistance.
The table below outlines potential new preclinical indications for this compound based on these repurposing strategies.
Table 1: Potential Preclinical Indications for this compound Repurposing
| Potential Indication | Rationale for Repurposing | Key Research Focus |
|---|---|---|
| Solid Tumors (e.g., Head and Neck Squamous Cell Carcinoma, Glioblastoma, Non-Small Cell Lung Cancer) | These tumors are frequently characterized by significant hypoxic regions, which are associated with poor prognosis and resistance to standard therapies. nih.govnih.gov | Investigation of this compound as a hypoxia-activated prodrug (HAP) to selectively target and eliminate hypoxic tumor cells. |
| Combination Therapy with Radiotherapy | The presence of hypoxic cells is a primary cause of radioresistance in many solid tumors. ubc.cadovepress.com Nitroimidazoles can act as radiosensitizers. nih.gov | Preclinical studies to determine the sensitizer (B1316253) enhancement ratio of this compound in various cancer cell lines under hypoxic conditions when combined with ionizing radiation. |
| Combination Therapy with Chemotherapy | Targeting the hypoxic, chemoresistant cell population with a HAP like this compound could create a synergistic effect with conventional chemotherapeutic agents that target actively dividing, oxygenated cells. | In vitro and in vivo studies combining this compound with standard-of-care chemotherapy agents to assess for synergistic cytotoxicity and tumor growth delay. |
Q & A
Basic Research Questions
Q. What pharmacokinetic parameters are critical for pediatric dosing optimization of Benznidazole?
- Methodological Answer: Population pharmacokinetic (PK) modeling should incorporate covariates such as body weight, age, and renal/hepatic function to account for variability in pediatric populations. Studies using nonlinear mixed-effects modeling (e.g., NONMEM) have identified weight-based dosing as a key factor to achieve therapeutic exposure in neonates and children . Researchers should validate PK models using bootstrapping or visual predictive checks to ensure robustness.
Q. What synthesis pathways are recommended for Benznidazole derivatives in medicinal chemistry?
- Methodological Answer: Benznidazole derivatives can be synthesized via cyclocondensation of o-phenylenediamine with nitrourea or substituted thioureas under acidic conditions. Multi-step protocols involving microwave-assisted synthesis have been shown to improve yields (e.g., 75–90%) while reducing reaction times . Characterization should include H/C NMR, HPLC purity analysis, and X-ray crystallography for structural confirmation.
Q. What safety protocols are essential for handling Benznidazole in laboratory settings?
- Methodological Answer: Adhere to GHS hazard classifications:
- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact (H315/H319) .
- Implement spill management protocols (e.g., neutralization with inert absorbents) and avoid dust generation during weighing .
- Monitor air quality for respiratory irritants (H335) using real-time gas detection systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in Benznidazole efficacy data across clinical trials?
- Methodological Answer: Apply the PICO framework to standardize comparisons:
- Population: Stratify by disease stage (acute vs. chronic Chagas) and comorbidities.
- Intervention/Comparison: Differentiate fixed-dose vs. weight-adjusted regimens, noting that fixed dosing may underdose patients >60 kg .
- Outcome: Use meta-regression to adjust for heterogeneity in endpoint definitions (e.g., PCR negativity vs. serological conversion) .
Q. What statistical methods validate analytical assays for Benznidazole pharmacokinetic studies?
- Methodological Answer: Follow ICH Q2(R1) guidelines:
- Specificity: Demonstrate separation from metabolites via HPLC-MS/MS (e.g., LOD ≤0.1 µg/mL) .
- Accuracy/Precision: Use ANOVA to compare intra-day/inter-day variability (<5% RSD) across three concentration levels .
- Linearity: Apply Mandel’s fitting test to confirm >0.99 over the therapeutic range (1–200 µg/mL).
Q. How should comparative studies optimize Benznidazole dosing regimens in adults?
- Methodological Answer: Design adaptive trials with Bayesian pharmacokinetic-pharmacodynamic (PK-PD) modeling:
- Dose Adjustment: Use trough concentration monitoring to individualize doses, targeting AUC/MIC >400 for parasitic clearance .
- Safety Monitoring: Implement sequential analysis to halt enrollment if severe adverse events (e.g., dermatitis) exceed 20% in any arm .
Q. What frameworks guide hypothesis generation for novel Benznidazole analogs?
- Methodological Answer: Apply the FINER criteria:
- Feasibility: Prioritize derivatives with synthetic accessibility (≤4 steps) and drug-likeness (cLogP 1–3, PSA <80 Ų) .
- Novelty: Screen for activity against resistant T. cruzi strains using high-content imaging assays .
- Ethical: Preclinical toxicity studies must comply with OECD 423 guidelines for acute oral toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
